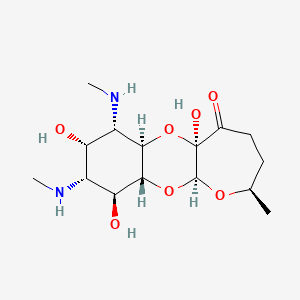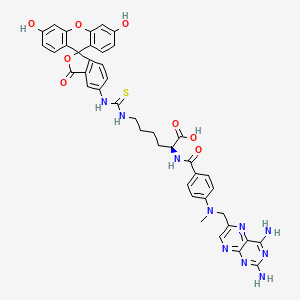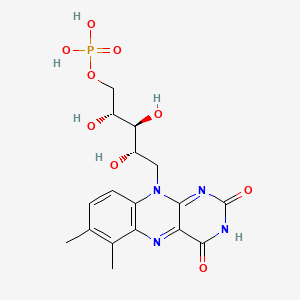
1-Methyl-2-mercapto-5-(3-pyridyl)imidazole
Overview
Description
1-Methyl-2-mercapto-5-(3-pyridyl)imidazole, also known as Methimazole, is a heterocyclic compound with the empirical formula C4H6N2S . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole is 114.17 . The SMILES string representation of its structure is CN1C=CNC1=S .Physical And Chemical Properties Analysis
1-Methyl-2-mercapto-5-(3-pyridyl)imidazole is a light cream solid with a stench . It has a melting point range of 144-147 °C .Scientific Research Applications
Antithrombotic Potential
1-Methyl-2-mercapto-5-(3-pyridyl)imidazole has been studied for its potential as an antithrombotic compound. Research conducted by Umetsu and Sanai (1978) using a rat model demonstrated that this compound was a potent inhibitor of thrombosis, surpassing the effectiveness of aspirin and dipyridamole. Their study indicated that it could be valuable as an antithrombotic drug in vivo (Umetsu & Sanai, 1978).
Platelet Aggregation Inhibition
Another study by Umetsu and Kato (1978) explored the effects of 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole on platelet aggregation and retention. They found that it inhibited platelet aggregation more effectively than aspirin, suggesting its potential as a stronger anti-platelet agent (Umetsu & Kato, 1978).
Corrosion Inhibition
Kovačević, Milošev, and Kokalj (2015) investigated the bonding of molecules like 2-mercapto-1-methyl-imidazole with copper surfaces. Their findings contribute to understanding the corrosion inhibition efficiency of such compounds for copper, which could have implications in industrial applications (Kovačević, Milošev, & Kokalj, 2015).
Antimicrobial Properties
Desai et al. (2014) reported on the synthesis and exploration of hybrid molecules containing imidazole scaffolds as potent antimicrobial agents. This highlights the potential of compounds like 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole in developing new antimicrobial treatments (Desai et al., 2014).
Synthesis of Novel Compounds
Several studies have explored the synthesis of novel compounds using imidazole derivatives. For example, Javidnia et al. (2011) synthesized a series of thiadiazole derivatives starting from 5-hydroxymethyl-2-mercapto-1-methyl-1H-imidazole, potentially useful as antimicrobial agents (Javidnia et al., 2011).
Fuel Cell Applications
Schechter and Savinell (2002) explored the use of 1-methyl imidazole in phosphoric acid-doped polybenzimidazole, an electrolyte for fuel cells. This suggests potential applications of related compounds in high-temperature proton-conducting polymer electrolytes (Schechter & Savinell, 2002).
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-pyridin-3-yl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-12-8(6-11-9(12)13)7-3-2-4-10-5-7/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUPXTPWWLUQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199917 | |
| Record name | 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-mercapto-5-(3-pyridyl)imidazole | |
CAS RN |
51941-16-3 | |
| Record name | 1,3-Dihydro-1-methyl-5-(3-pyridinyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51941-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051941163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(4-Ethylphenyl)-oxomethyl]amino]-4-(methylthio)butanoic acid methyl ester](/img/structure/B1229223.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)











